molecular formula C8H11NO2S B1307651 Isopropyl 2-aminothiophene-3-carboxylate CAS No. 31891-08-4

Isopropyl 2-aminothiophene-3-carboxylate

Cat. No. B1307651
CAS RN: 31891-08-4
M. Wt: 185.25 g/mol
InChI Key: XDZGFDGFDORWCN-UHFFFAOYSA-N
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Description

Isopropyl 2-aminothiophene-3-carboxylate is a chemical compound that is part of a broader class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are analogous to benzene, with one of the carbon atoms replaced by sulfur. The isopropyl group attached to the thiophene ring indicates the presence of an isopropyl moiety, which is a common substituent in organic chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the asymmetric synthesis of unnatural amino acids has been achieved using isopropylamine as an amino donor in a reductive amination process catalyzed by ω-transaminase (ω-TA). This process involves the transfer of an amino group between α-keto acids and isopropylamine, leading to the formation of amino acid derivatives . Although not directly synthesizing this compound, this method provides insight into the types of reactions that can be used to introduce amino groups into thiophene derivatives.

Molecular Structure Analysis

The molecular structure of this compound would consist of a thiophene ring with an amino group at the second position and a carboxylate group at the third position. The isopropyl group would be attached to the nitrogen of the amino group. The presence of these functional groups suggests that the compound could participate in various chemical reactions, such as the formation of imines, as seen in the reaction of 3-amino-2-carbamoylthiophene with cycloalkanones .

Chemical Reactions Analysis

The reactivity of thiophene derivatives can be quite diverse. For example, 3-amino-2-carbamoylthiophene, a compound structurally related to this compound, has been shown to react with cycloalkanones to form imines

Scientific Research Applications

Antimicrobial Activity

Isopropyl 2-aminothiophene-3-carboxylate derivatives exhibit significant biological activities, including antimicrobial properties. A study by Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, showcasing their antibacterial activity against various bacteria (Prasad, Naik, Latha, & Nagulu, 2017).

Synthesis and Stability

A synthesis approach starting from 3-thenoic acid via isopropyl 3-thienylcarbamate as an intermediate for producing 3-aminothiophene was proposed by Rault et al. (2010). This study also explored the stability of the amine, noting its tendency for polymerization (Rault, Sevricourt, & Robba, 2010).

Pharmaceutical and Medicinal Chemistry

2-Aminothiophene derivatives, including this compound, are vital in medicinal chemistry due to their wide spectrum of biological activities. The 2019 study demonstrated an efficient synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, which showed good antibacterial activity against various bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019).

Chemical Synthesis and Reactions

Research by Klemm et al. (1995) on 3-amino-2-carbamoylthiophene indicated its potential in forming imines with cycloalkanones. This study highlighted the versatility of this compound derivatives in various chemical reactions (Klemm, Wang, & Hawkins, 1995).

Crystal Structure and Computational Study

A 2020 study on methyl-3-aminothiophene-2-carboxylate, closely related to this compound, revealed insights into its crystal structure and interactions. This research is crucial for understanding the material's properties and potential applications in organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).

properties

IUPAC Name

propan-2-yl 2-aminothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5(2)11-8(10)6-3-4-12-7(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZGFDGFDORWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403837
Record name isopropyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31891-08-4
Record name 1-Methylethyl 2-amino-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31891-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isopropyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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